

# Application of Atrial Natriuretic Peptide in Lipid Metabolism and Fat Oxidation Research

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## Compound of Interest

Compound Name: Atrial natriuretic factor (1-28)  
(human, porcine)

Cat. No.: B013185

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## Introduction

Atrial Natriuretic Peptide (ANP), a cardiac hormone primarily known for its role in regulating blood pressure and fluid homeostasis, has emerged as a significant player in metabolic regulation.<sup>[1]</sup> Extensive research has demonstrated its potent effects on lipid metabolism, particularly in promoting the breakdown of stored fats (lipolysis) and enhancing the oxidation of fatty acids for energy.<sup>[1][2]</sup> This makes ANP a compelling target for therapeutic interventions aimed at combating metabolic disorders such as obesity and type 2 diabetes. These application notes provide a comprehensive overview of the mechanisms of ANP action and detailed protocols for studying its effects on lipid metabolism and fat oxidation.

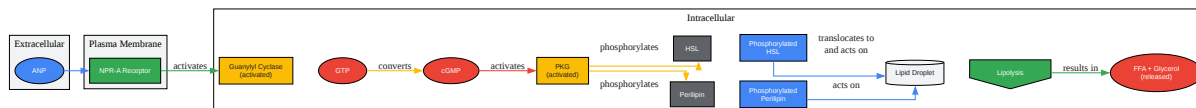
## Mechanism of Action

ANP exerts its metabolic effects primarily through its binding to the Natriuretic Peptide Receptor-A (NPR-A), a guanylyl cyclase-coupled receptor.<sup>[3][4]</sup> In human adipocytes, this interaction triggers a signaling cascade that is distinct from the classical catecholamine-induced lipolysis pathway. The binding of ANP to NPR-A activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).<sup>[2][5]</sup> Elevated cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates key proteins involved in lipolysis, namely perilipin and hormone-sensitive lipase (HSL).<sup>[2][3]</sup> Phosphorylation of HSL promotes its translocation to the lipid droplet, where it hydrolyzes

triglycerides into free fatty acids (FFAs) and glycerol, releasing them into circulation.[2] This ANP-driven lipolysis has been observed to be as potent as that induced by the  $\beta$ -adrenergic agonist isoproterenol.[5]

Beyond its direct effects on white adipose tissue, ANP also plays a role in the "browning" of white adipocytes, inducing the expression of uncoupling protein 1 (UCP1) and promoting mitochondrial biogenesis.[1][6] This process enhances the capacity for thermogenesis and energy expenditure. Furthermore, ANP has been shown to increase mitochondrial oxidative metabolism and fat oxidation in human skeletal muscle.[1][7]

## Signaling Pathway of ANP in Adipocytes





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